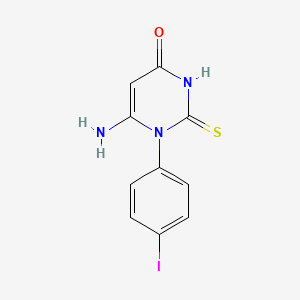
6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, an iodophenyl group, and a sulfanylidenepyrimidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-iodoaniline with thiourea and ethyl acetoacetate under acidic conditions to form the desired pyrimidinone structure. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidenepyrimidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic aromatic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-1-(4-bromophenyl)-2-sulfanylidenepyrimidin-4-one
- 6-Amino-1-(4-chlorophenyl)-2-sulfanylidenepyrimidin-4-one
- 6-Amino-1-(4-fluorophenyl)-2-sulfanylidenepyrimidin-4-one
Uniqueness
6-Amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the iodine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Propiedades
Número CAS |
16837-13-1 |
|---|---|
Fórmula molecular |
C10H8IN3OS |
Peso molecular |
345.16 g/mol |
Nombre IUPAC |
6-amino-1-(4-iodophenyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H8IN3OS/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) |
Clave InChI |
COPYPTAKUIDRTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=CC(=O)NC2=S)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
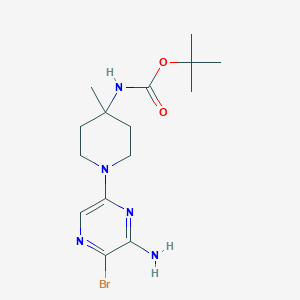
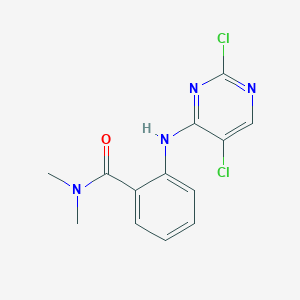
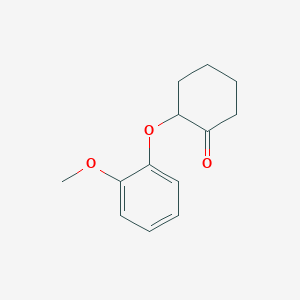
![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
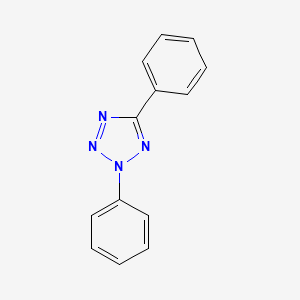
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)
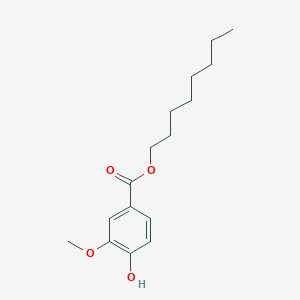
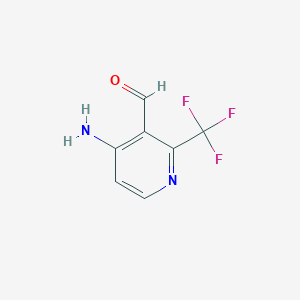
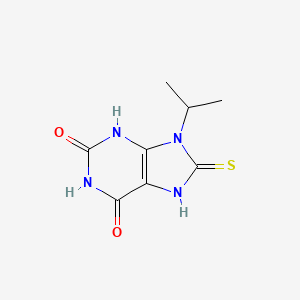
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
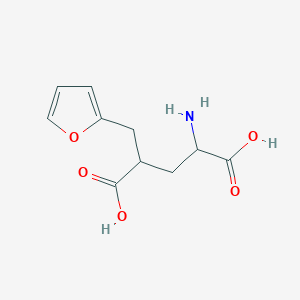
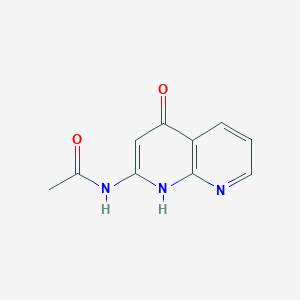
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)
